molecular formula C18H13ClFN3O B2425522 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide CAS No. 2309801-01-0

2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide

Cat. No. B2425522
M. Wt: 341.77
InChI Key: UUWZGKWYIZXIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide, also known as CFM-4, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it a valuable tool for researchers in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 6-phenylpyrimidin-4-ylmethylamine in the presence of a base to form the intermediate 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide. The intermediate is then treated with hydrochloric acid to obtain the final product.

Starting Materials
2-chloro-6-fluorobenzoyl chloride, 6-phenylpyrimidin-4-ylmethylamine, Base, Hydrochloric acid

Reaction
Step 1: 2-chloro-6-fluorobenzoyl chloride is added to a solution of 6-phenylpyrimidin-4-ylmethylamine in the presence of a base., Step 2: The reaction mixture is stirred at room temperature for several hours., Step 3: The intermediate 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide is obtained., Step 4: The intermediate is treated with hydrochloric acid to obtain the final product, 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide.

Mechanism Of Action

The mechanism of action of 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to a decrease in the growth and survival of cancer cells, making it a potential anti-cancer agent.

Biochemical And Physiological Effects

2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of various diseases and conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide is its unique structure and properties, which make it a valuable tool for researchers in various fields. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain high yields of the compound, and it may not be suitable for use in certain types of experiments.

Future Directions

There are many potential future directions for research involving 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide. Some of the most promising areas of research include:
1. Further studies to elucidate the mechanism of action of 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide and its potential use in cancer treatment.
2. Development of new synthetic methods for 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide to improve yield and purity.
3. Investigation of the potential use of 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide in the treatment of other diseases and conditions, such as inflammation and oxidative stress.
4. Studies to optimize the dosing and administration of 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide for maximum efficacy and minimal side effects.
Conclusion:
In conclusion, 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide is a novel compound that has shown promising results in various scientific research applications. Its unique structure and properties make it a valuable tool for researchers in various fields, and there are many potential future directions for research involving this compound. Further studies are needed to fully understand its mechanism of action and potential uses in the treatment of various diseases and conditions.

Scientific Research Applications

2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O/c19-14-7-4-8-15(20)17(14)18(24)21-10-13-9-16(23-11-22-13)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWZGKWYIZXIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide

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